N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(cyclopropylamino)-1,3-thiazole-4-carboxamide
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Overview
Description
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(cyclopropylamino)-1,3-thiazole-4-carboxamide is a complex organic compound that features a benzimidazole moiety, a cyclopropylamino group, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(cyclopropylamino)-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole intermediate, followed by the introduction of the ethyl group. The cyclopropylamino group is then added through a substitution reaction, and finally, the thiazole ring is constructed. Each step requires specific reagents and conditions, such as the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as crystallization or chromatography would be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(cyclopropylamino)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzimidazole and thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(cyclopropylamino)-1,3-thiazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infections.
Industry: Utilized in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(cyclopropylamino)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in disease pathways. The compound may inhibit or activate these targets, leading to a therapeutic effect. The exact pathways involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-Benzyl-2-hydroxy-N-phenylbenzamide compound with piperazine
- Gabapentin related compound B
- Neurogenesis Inducer V, KHS101
Uniqueness
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(cyclopropylamino)-1,3-thiazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C16H17N5OS |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(cyclopropylamino)-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C16H17N5OS/c22-15(13-9-23-16(21-13)18-10-5-6-10)17-8-7-14-19-11-3-1-2-4-12(11)20-14/h1-4,9-10H,5-8H2,(H,17,22)(H,18,21)(H,19,20) |
InChI Key |
NYWWYWKODKRHDT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=NC(=CS2)C(=O)NCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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